1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with two 1,3-benzodioxole groups
Mechanism of Action
Target of Action
Related compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of 1,3-Benzodioxole: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of Piperazine Derivative: The piperazine ring is functionalized with 1,3-benzodioxole groups through nucleophilic substitution reactions.
Final Coupling Reaction: The functionalized piperazine is then coupled with a methanone derivative under appropriate conditions, often involving a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones.
Reduction: This can result in the formation of dihydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields dihydro derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Piperazine Derivatives: Compounds with a piperazine ring and various substituents.
Methanone Derivatives: Compounds containing the methanone functional group.
Uniqueness
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dual benzodioxole substitution on the piperazine ring is particularly noteworthy, as it may enhance its interaction with biological targets and improve its therapeutic potential.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-20(15-2-4-17-19(10-15)27-13-25-17)22-7-5-21(6-8-22)11-14-1-3-16-18(9-14)26-12-24-16/h1-4,9-10H,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFCEPQSSYQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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